molecular formula C9H19NO2 B1528426 Ethyl 2-[(propan-2-yl)amino]butanoate CAS No. 1218559-27-3

Ethyl 2-[(propan-2-yl)amino]butanoate

Cat. No. B1528426
CAS RN: 1218559-27-3
M. Wt: 173.25 g/mol
InChI Key: HZVHMUANDCMGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for Ethyl 2-[(propan-2-yl)amino]butanoate is 1S/C9H19NO2/c1-5-8(10-7(3)4)9(11)12-6-2/h7-8,10H,5-6H2,1-4H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-[(propan-2-yl)amino]butanoate is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Solubility and Solvent Effects

The solubility of organic compounds, including those similar to Ethyl 2-[(propan-2-yl)amino]butanoate, has been extensively studied to understand their behavior in various solvents. Research by Zhu et al. (2019) on the solubility of 2-amino-3-methylbenzoic acid in different solvents provides insights into the solution process essential for the purification of related compounds. This study highlights how the solubility of such compounds increases with temperature and varies across different solvents, which is crucial for designing purification and extraction processes in the pharmaceutical and chemical industries Zhu et al., 2019.

Crystal Packing and Interactions

Understanding the crystal packing and molecular interactions of organic compounds, including esters like Ethyl 2-[(propan-2-yl)amino]butanoate, is vital for the development of pharmaceuticals and materials. Zhang et al. (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the significance of N⋯π and O⋯π interactions over direct hydrogen bonding. Such insights can guide the design of new molecular structures with desired properties for various applications Zhang et al., 2011.

Corrosion Inhibition

The search for effective corrosion inhibitors is crucial for protecting metals in industrial applications. Herrag et al. (2010) investigated the inhibitive action of new diamine derivatives, including those structurally related to Ethyl 2-[(propan-2-yl)amino]butanoate, against the corrosion of mild steel in acidic solutions. Their findings on the good inhibitory performance and adsorption properties of these compounds can inform the development of more efficient and environmentally friendly corrosion inhibitors Herrag et al., 2010.

Biofuel and Biocommodity Chemical Production

The production of biofuels and biocommodity chemicals is a growing area of research due to the demand for renewable energy sources. Ghiaci et al. (2014) demonstrated the production of 2-butanol and its chemical precursor butanone in Saccharomyces cerevisiae, highlighting the potential of utilizing microbial pathways for producing valuable chemicals from renewable resources. Such research can pave the way for sustainable production methods that could include compounds structurally related to Ethyl 2-[(propan-2-yl)amino]butanoate Ghiaci et al., 2014.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(propan-2-ylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-8(10-7(3)4)9(11)12-6-2/h7-8,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVHMUANDCMGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(propan-2-yl)amino]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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